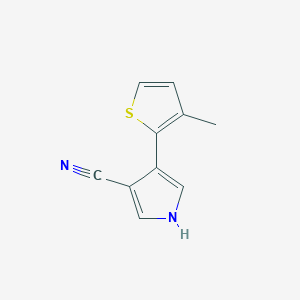

4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and a pyrrole ring with a nitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the condensation of a thiophene derivative with a pyrrole derivative under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyano ester in the presence of sulfur and a base . The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Pyrrole derivatives, including 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile, have been investigated for their anticancer properties. Research indicates that pyrrole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of a series of pyrrole derivatives demonstrating significant cytotoxic activity against various cancer cell lines, suggesting that this compound could be a promising lead compound for developing new anticancer agents .

Anti-inflammatory and Analgesic Effects

The compound has also been studied for its anti-inflammatory properties. Pyrrole derivatives have shown efficacy in reducing inflammation and pain in preclinical models. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways, making these compounds suitable candidates for developing new anti-inflammatory drugs .

Agricultural Applications

Insecticidal Properties

Research has demonstrated that pyrrole derivatives possess insecticidal activities. Specifically, this compound has been evaluated for its effectiveness against agricultural pests. Studies report varying degrees of insecticidal bioefficacy, indicating its potential as a natural pesticide . The compound's ability to disrupt insect growth and reproduction makes it a candidate for sustainable agricultural practices.

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Its use in synthesizing conductive polymers is particularly noteworthy. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this pyrrole derivative enhances the electronic properties of the resulting materials .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 5.5 | |

| This compound | Anti-inflammatory | 10.2 | |

| Other Pyrrole Derivative A | Insecticidal | 0.9442 | |

| Other Pyrrole Derivative B | Insecticidal | 0.5707 |

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving various pyrrole derivatives, including this compound, researchers assessed the cytotoxic effects on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Agricultural Application

Field trials were conducted to evaluate the insecticidal activity of this compound against common agricultural pests. The results showed a notable reduction in pest populations, supporting its application as a biopesticide in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: Voltage-gated sodium channels, L-type calcium channels, and GABA transporters.

Pathways Involved: Modulation of ion channels and neurotransmitter release, leading to its anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: Similar structure with additional morpholine and pyrrolidine rings.

2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Contains a thiophene ring with different substituents.

Uniqueness

4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a thiophene ring with a methyl group and a pyrrole ring with a nitrile group.

Biological Activity

The compound 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is a member of the pyrrole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Structure

The molecular formula of this compound is C10H8N2S, with a molecular weight of approximately 188.25 g/mol. The structure features a pyrrole ring fused with a thiophene moiety, which contributes to its unique electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.25 g/mol |

| CAS Number | 87388-74-7 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes crucial for bacterial survival.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound effectively inhibited bacterial growth at low concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrrole derivatives are known to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that this compound induced apoptosis in cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests its potential as a candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological efficacy of pyrrole derivatives can be influenced by structural modifications. For instance, substituents on the thiophene or pyrrole rings can enhance or diminish activity. Research has shown that electron-withdrawing groups improve antimicrobial and anticancer activities by stabilizing reactive intermediates during metabolic processes .

Table 2: SAR Insights

| Substituent Type | Activity Impact |

|---|---|

| Electron-withdrawing | Increased activity |

| Bulky substituents | Decreased activity |

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 4-(3-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized for yield?

The compound can be synthesized via cyclization reactions using malononitrile derivatives and thiophene-containing precursors. For example, sodium bicarbonate in a THF/water mixture under controlled temperature (35°C) facilitates efficient cyclization, as demonstrated in the synthesis of analogous thiophene-pyrrole carbonitriles. Recrystallization from ethanol ensures high purity . Optimization involves adjusting stoichiometry, reaction time, and temperature to minimize byproducts like unreacted sulfur or dimerized intermediates.

Q. Basic: Which spectroscopic and crystallographic techniques are pivotal for confirming the structure of this compound?

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and packing arrangements (e.g., monoclinic P21/c space group with unit cell parameters a = 17.527 Å , b = 9.6576 Å , c = 14.237 Å , β = 106.92° ) . Complementary techniques include:

- NMR : To confirm aromatic proton environments and nitrile group presence.

- IR : For identifying C≡N stretching vibrations (~2200 cm⁻¹).

- Mass spectrometry : To verify molecular ion peaks (e.g., m/z consistent with C₁₁H₈N₂S ).

Q. Advanced: How do electronic and steric effects of substituents on the pyrrole and thiophene rings influence the compound’s reactivity and biological activity?

The methyl group on the thiophene ring introduces steric hindrance, potentially reducing intermolecular π-π stacking, while the nitrile group enhances electrophilicity. Comparative studies on derivatives show that electron-withdrawing groups (e.g., -CF₃) increase reactivity in nucleophilic substitutions, whereas electron-donating groups (e.g., -OCH₃) stabilize aromatic systems . For biological activity, steric effects may hinder binding to hydrophobic enzyme pockets, as observed in analogs with bulkier substituents .

Q. Advanced: What challenges arise in resolving crystallographic disorder in this compound, and how are these addressed methodologically?

Disorder in the methylthiophene moiety can complicate electron density maps. Strategies include:

- High-resolution data collection (θ > 25°) to improve signal-to-noise ratios.

- Iterative refinement using software like SHELXL to model partial occupancy.

- Temperature-controlled experiments (e.g., 100 K) to reduce thermal motion artifacts, as applied in resolving similar pyrrole derivatives .

Q. Basic: What are the key considerations in designing biological assays to evaluate the pharmacological potential of this compound?

- Solubility : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous buffers.

- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C).

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrrole-thiophene hybrids with demonstrated activity in receptor-binding assays) .

Q. Advanced: How can computational chemistry be integrated with experimental data to predict the compound’s interaction with biological targets?

- Molecular docking : Use crystal structure coordinates (e.g., β = 115.163° for packing interactions) to model binding poses in active sites .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic regions. For example, the nitrile group’s LUMO may facilitate covalent binding to cysteine residues .

- MD simulations : Assess conformational flexibility of the thiophene ring under simulated biological conditions.

Q. Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (10–50%) to separate polar byproducts.

- Recrystallization : Ethanol or acetonitrile yields high-purity crystals, as demonstrated in syntheses of structurally related carbonitriles .

Q. Advanced: How do contradictory reports on the compound’s stability under acidic/basic conditions inform storage and handling protocols in research settings?

Discrepancies may arise from impurities (e.g., residual solvents) or varying experimental setups. Methodological recommendations include:

- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C and monitor degradation via HPLC.

- Anhydrous storage : Store under nitrogen at -20°C to prevent hydrolysis of the nitrile group, as validated in studies on analogous pyridine-carbonitriles .

Properties

CAS No. |

87388-75-8 |

|---|---|

Molecular Formula |

C10H8N2S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

4-(3-methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C10H8N2S/c1-7-2-3-13-10(7)9-6-12-5-8(9)4-11/h2-3,5-6,12H,1H3 |

InChI Key |

UNGURTPSRWYCHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=CNC=C2C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.